![molecular formula C10H7NO2 B8338205 6H-Indeno[5,4-d]oxazol-8(7H)-one](/img/structure/B8338205.png)
6H-Indeno[5,4-d]oxazol-8(7H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6H-Indeno[5,4-d]oxazol-8(7H)-one is a heterocyclic compound that features an indene fused with an oxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Indeno[5,4-d]oxazol-8(7H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of indene derivatives with oxazole-forming reagents under controlled temperatures and solvents . The reaction conditions often include the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions
6H-Indeno[5,4-d]oxazol-8(7H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may yield hydro derivatives.
Applications De Recherche Scientifique
6H-Indeno[5,4-d]oxazol-8(7H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6H-Indeno[5,4-d]oxazol-8(7H)-one involves its interaction with specific molecular targets. These targets may include enzymes and receptors that are involved in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (6,7-dihydro-8H-indeno[5,4-d][1,3]oxazol-8-ylidene)acetonitrile
- 7-Aryl-6,7-dihydro-8H-indeno[1′,2′∶2,3]pyrano-[5,6-c]benzo[c]pyran-6,8-diones
Uniqueness
6H-Indeno[5,4-d]oxazol-8(7H)-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C10H7NO2 |
|---|---|
Poids moléculaire |
173.17 g/mol |
Nom IUPAC |
6,7-dihydrocyclopenta[g][1,3]benzoxazol-8-one |
InChI |
InChI=1S/C10H7NO2/c12-8-4-2-6-1-3-7-10(9(6)8)13-5-11-7/h1,3,5H,2,4H2 |
Clé InChI |
GFABPMUUVJVLPS-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)C2=C1C=CC3=C2OC=N3 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
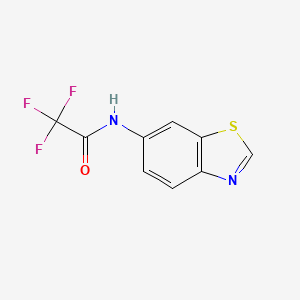
![3-Bromo-5-((S)-2-[1,2,4]triazol-1-ylmethyl-pyrrolidin-1-yl)-pyridine](/img/structure/B8338137.png)
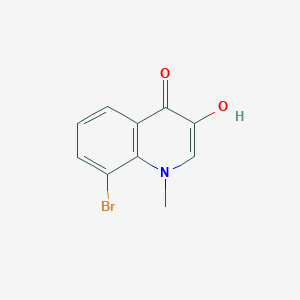
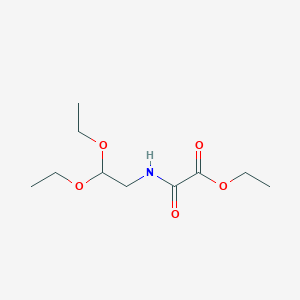
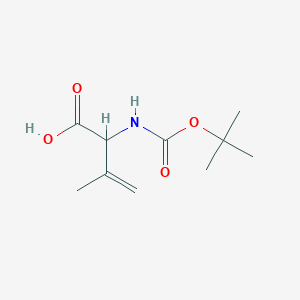
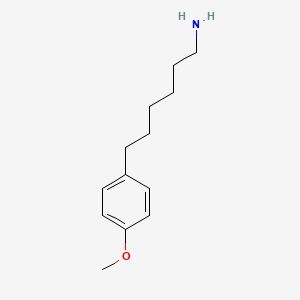
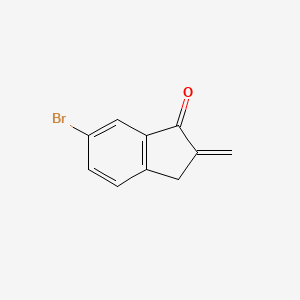

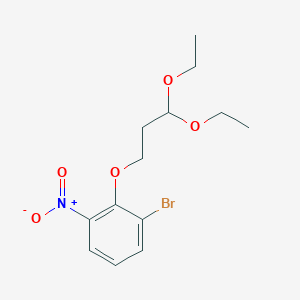
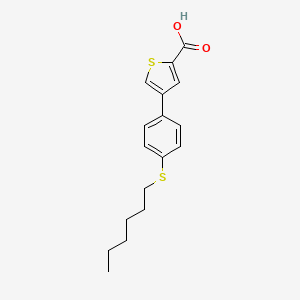
![8-Morpholinoimidazo[1,2-a]pyrazine](/img/structure/B8338187.png)

![4-({1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}oxy)benzoicacid](/img/structure/B8338191.png)

